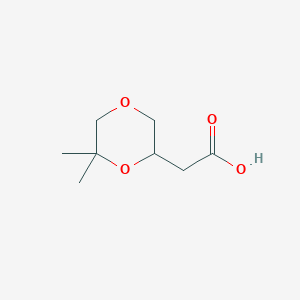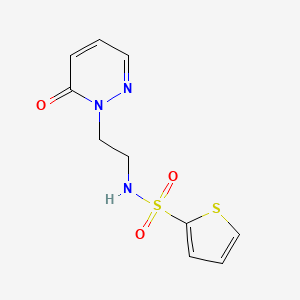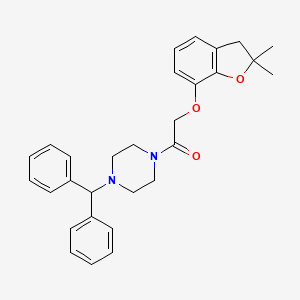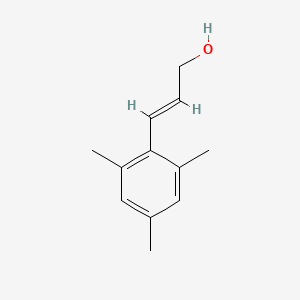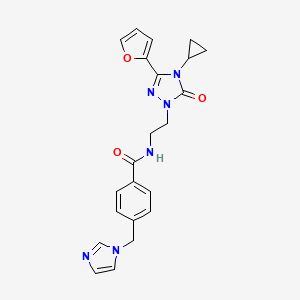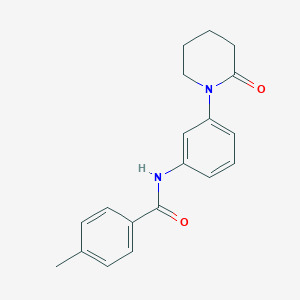
4-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives, which have been shown to have a variety of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Anticancer Activity Evaluation
Research has led to the design and synthesis of various benzamide derivatives with potential anticancer activities. For instance, a study by Ravinaik et al. (2021) focused on the synthesis of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and evaluated their anticancer activity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-proliferative Agents Development
Soni et al. (2015) designed and synthesized novel quinuclidinone derivatives as potential anti-cancer agents, including substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides. These compounds were prepared using a common intermediate and evaluated for anti-cancer activity, demonstrating potent anti-cancer activity among synthesized analogues (Soni, Sanghvi, Devkar, & Thakore, 2015).
Anti-acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated by Sugimoto et al. (1990) for their anti-acetylcholinesterase (anti-AChE) activity. Modifications on the benzamide moiety significantly increased activity, highlighting the potential of these derivatives in developing treatments for conditions like dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Histone Deacetylase Inhibition
Zhou et al. (2008) reported on the design, synthesis, and biological evaluation of a compound identified as MGCD0103, a selective small molecule histone deacetylase (HDAC) inhibitor. This compound, showing selective inhibition of HDACs 1-3 and 11, demonstrates potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition . This compound has a high selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
By inhibiting FXa, 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide’s action include the inhibition of FXa activity, reduction of thrombin generation, and indirect inhibition of platelet aggregation . These effects can lead to antithrombotic efficacy, as demonstrated in pre-clinical studies .
Propiedades
IUPAC Name |
4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-8-10-15(11-9-14)19(23)20-16-5-4-6-17(13-16)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPARMZUUBZJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
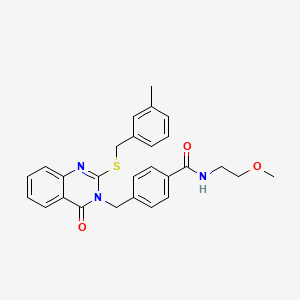
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)
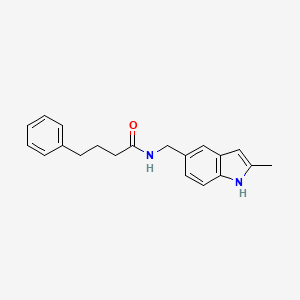
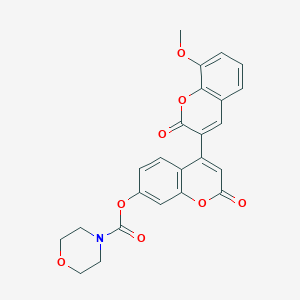
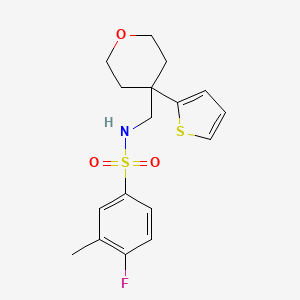
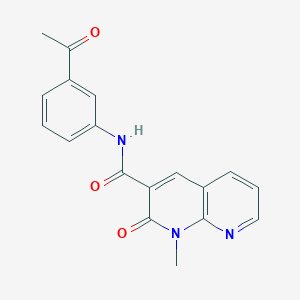
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)
